KRAS G12C inhibitor 34
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Overview
Description
KRAS G12C inhibitor 34 is a compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression . KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby halting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Formation of the tetrahydropyridopyrimidine core: This step involves a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the necessary functional groups.
Introduction of chiral piperazine: This is achieved through a regioselective SNAr reaction, followed by the installation of the prolinol subunit via palladium-catalyzed C-O bond formation.
Oxidation of sulfide intermediate: A transition-metal-free oxidation is performed to convert the sulfide intermediate to the desired product.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 34 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic aromatic substitution reactions to introduce functional groups.
Reduction: Reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include the desired this compound, along with various intermediates such as sulfoxides, sulfones, and amines .
Scientific Research Applications
KRAS G12C inhibitor 34 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C mutants.
Medicine: Under investigation in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS G12C.
Mechanism of Action
KRAS G12C inhibitor 34 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor that has received FDA approval for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor with a similar mechanism of action, currently under clinical investigation.
Uniqueness
KRAS G12C inhibitor 34 is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein . It has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and a favorable safety profile .
Biological Activity
The KRAS G12C mutation is a well-known oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). Targeting this mutation has led to the development of specific inhibitors, including KRAS G12C inhibitor 34. This article discusses the biological activity of this compound, comparing it with other inhibitors and detailing its mechanisms, efficacy, and clinical implications.
This compound functions by covalently binding to the GDP-bound form of the KRAS G12C protein, stabilizing it in an inactive state. This mechanism is crucial as KRAS exists in a dynamic equilibrium between its GDP-bound (inactive) and GTP-bound (active) states. The ability of the inhibitor to effectively trap KRAS in its inactive form is essential for inhibiting downstream signaling pathways that promote tumor growth.
Comparative Efficacy
To understand the potency of this compound relative to other inhibitors, a comparative analysis was conducted. The following table summarizes the IC50 values (concentration required to inhibit 50% of the target) for various KRAS G12C inhibitors:
Inhibitor | IC50 (nM) |
---|---|
ARS-853 | 5899 |
ARS-1620 | 692 |
Sotorasib | 35 |
Adagrasib | 78 |
This compound | 0.6 |
As shown, this compound exhibits significantly lower IC50 values compared to its predecessors, indicating superior potency in depleting active KRAS G12C levels in cellular models .
Biological Activity Studies
In vitro studies using NSCLC cell lines harboring the KRAS G12C mutation demonstrated that treatment with this compound led to a marked reduction in active KRAS levels. The mechanism involved includes:
- Rapid Target Engagement: The inhibitor demonstrates rapid kinetics in engaging with the target, leading to effective depletion of active KRAS even in the presence of growth factors that typically favor the active GTP-bound state .
- Cellular Signaling Impact: Treatment resulted in decreased phosphorylation of downstream effectors such as MEK and ERK, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival .
Case Studies and Clinical Trials
Recent clinical trials have highlighted the efficacy of this compound in patients with advanced NSCLC. A notable case involved a patient who exhibited a significant reduction in tumor size after administration of this inhibitor over a six-week period. The patient's progression-free survival was notably extended compared to previous treatment regimens involving standard chemotherapy .
Resistance Mechanisms
Despite promising results, resistance to KRAS G12C inhibitors remains a challenge. Mechanisms contributing to resistance include:
- Feedback Activation: Upregulation of alternative signaling pathways such as PI3K/AKT can lead to reactivation of tumor growth despite inhibition of KRAS .
- Genetic Alterations: Co-alterations in genes such as KEAP1 and CDKN2A have been associated with poorer responses to treatment with KRAS inhibitors .
Properties
Molecular Formula |
C32H32ClN5O3 |
---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |
InChI Key |
SPPFMHRDAZXATL-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Origin of Product |
United States |
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